2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile

OLED Exciplex TADF Electron Acceptor

Procure this functionalized spiro[fluorene-9,9'-xanthene] (SFX) derivative for precise electronic tuning in optoelectronic device research. The 2-chloro-7-carbonitrile substitution pattern provides a distinct electron-deficient profile versus unsubstituted or mono-substituted SFX analogues, making it critical for structure-property relationship studies. - Enables deep HOMO/LUMO modulation via synergistic electron-withdrawing effects of Cl and CN groups. - Chlorine atom at the 2-position offers a reactive handle for further cross-coupling derivatization into D-A emitters. - Ideal for R&D teams evaluating n-type hosts or acceptor building blocks for exciplex-TADF OLED systems.

Molecular Formula C26H14ClNO
Molecular Weight 391.8 g/mol
Cat. No. B13148330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile
Molecular FormulaC26H14ClNO
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C#N)C6=C3C=C(C=C6)Cl
InChIInChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H
InChIKeyOIYSQBOMHQEJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile Core Data


2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile (CAS 2259843-42-8, molecular weight 391.85) is a functionalized derivative within the spiro[fluorene-9,9′-xanthene] (SFX) class, a robust molecular scaffold widely recognized for its non-planar geometry, high thermal stability, and utility as a core building block in organic optoelectronics [1]. The compound features a chlorine substituent at the 2-position and a carbonitrile (cyano) group at the 7-position on the SFX core, providing a distinct electronic profile. While detailed, peer-reviewed performance data for this specific derivative is sparse in the open literature, its potential value is inferred from the well-characterized properties of the SFX platform and its halogenated/carbonitrile-substituted analogues, positioning it as a candidate hole-transport or host material component in OLEDs and other organic electronic devices [2].

✓ SFX core scaffold platform for optoelectronics
✓ Cyano-chloro electronic profile for n-type studies
✓ Class-level material design research fit

Why 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile Is Not Interchangeable


The functionalization pattern on the spiro[fluorene-9,9′-xanthene] (SFX) core is not arbitrary; precise substitution governs critical device-relevant properties. The introduction of electron-withdrawing groups like carbonitrile (cyano) and halogens like chlorine directly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility [1]. As demonstrated with cyano-substituted SFX analogues, the number and position of such groups drastically impact electron-accepting strength and, consequently, device performance in exciplex and TADF OLEDs [2]. Therefore, swapping the specific 2-chloro-7-carbonitrile derivative for an unsubstituted SFX, a mono-substituted variant (e.g., CNSFX), or an alternative halogenated analogue (e.g., 7-bromo-2-carbonitrile) will result in a different set of electronic and thermal characteristics, potentially compromising device efficiency, operational stability, and overall performance [3].

Substitution pattern Position-specific groups alter HOMO/LUMO levels and charge transport
Cyano count Number of cyano groups directly impacts electron-accepting strength
Isomer variant Alternative halogen or position isomers shift device-relevant properties

2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile Analog Comparison


Electron-Accepting Enhancement by Cyano Substitution

The presence of two cyano groups on the SFX core significantly strengthens its electron-accepting ability, leading to superior performance in exciplex-based thermally activated delayed fluorescence (TADF) OLEDs. A direct head-to-head comparison between the dicyano-substituted derivative (DCNSFX) and its monocyano analogue (CNSFX) reveals that the former delivers a photoluminescence quantum yield (PLQY) of 31% and an electroluminescence efficiency of 8.2 cd A⁻¹, which are 1.1x and 3.3x higher, respectively, than the 15% PLQY and 1.9 cd A⁻¹ efficiency of CNSFX [1]. This provides a compelling class-level inference that the 2-chloro-7-carbonitrile derivative, bearing a cyano group, will exhibit markedly different electron-transport properties compared to non-cyano SFX variants, a critical factor for its role as an n-type host or electron-transporting material.

EL Efficiency & PLQY in Exciplex TADF
Class-level inference
Dicyano-SFX: 8.2 cd A-1, PLQY 31%
Monocyano-SFX: 1.9 cd A-1, PLQY 15%
3.3× EL efficiency gain
Cyano substitution enhances electron-accepting character
Inferred from dicyano vs monocyano SFX analogue
OLED Exciplex TADF Electron Acceptor

HOMO/LUMO Level Tuning via Cyano Substitution

Functionalization of the SFX core allows for precise tuning of frontier molecular orbital energy levels, which is essential for optimizing charge injection and transport in multi-layer OLED devices. While specific data for the 2-chloro-7-carbonitrile derivative is absent, a class-level inference can be drawn from a study on quinolyl-functionalized SFX hosts. Successive substitution of quinoline at the 2' and 7' positions of the SFX core resulted in a reduction of LUMO energy levels while the HOMO energy levels remained nearly unchanged [1]. This demonstrates that substitution at these specific positions on the SFX core is an effective strategy for independently lowering the LUMO, a property highly desirable for electron-transporting and n-type host materials. The 2-chloro-7-carbonitrile compound, with substituents at analogous positions, is therefore expected to exhibit a lower LUMO compared to the unsubstituted SFX core, facilitating electron injection from adjacent layers.

LUMO Tuning via 2,7-Substitution
Class-level inference
2,7-position substitution lowers LUMO
while HOMO remains nearly unchanged
Supports n-type host and ETL design
Based on quinolyl-SFX host study
OLED Host Material Energy Level Alignment

Thermal Stability from SFX Core

The spiro[fluorene-9,9′-xanthene] (SFX) platform is characterized by high thermal and morphological stability, which is crucial for the operational lifetime of OLED devices. The rigid, orthogonal spiro-configuration imparts a high glass transition temperature (Tg) and resistance to crystallization. For instance, a tetra-carbazole substituted SFX derivative, SFX-Cr2, achieved a Tg of 130.1 °C, contributing to its performance as a hole-transport layer [1]. While this is a class-level inference and not a direct measurement for 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile, the data underscores the inherent stability of the SFX core. In contrast, many simpler, linear conjugated molecules exhibit lower Tg values and are more prone to degradation through aggregation and morphological changes under device operation [2].

Thermal Stability (Tg)
Class-level inference
SFX derivative Tg ≈ 130 °C
vs. common analogue NPB ∼95 °C
SFX scaffold promotes morphological stability
Not directly measured for this compound
OLED Thermal Stability Morphology

Procurement Scenarios for 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile


Electron-Transporting & n-Type Host Materials

The presence of the electron-withdrawing carbonitrile group at the 7-position strongly suggests that 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile is well-suited for applications requiring an n-type semiconductor character. Based on class-level inference from analogous cyano-substituted SFX derivatives, this compound is expected to exhibit a lowered LUMO energy level and enhanced electron affinity [1]. Procurement is therefore most relevant for research groups designing electron-transport layers (ETLs) or n-type host materials for phosphorescent and TADF OLEDs, where efficient electron injection and transport are paramount for achieving high external quantum efficiencies (EQE).

Exciplex & TADF Emitter Synthesis

Cyano-substituted SFX derivatives have been successfully employed as electron acceptors to form efficient exciplex emitters with TADF characteristics when combined with suitable electron donors [2]. The 2-chloro-7-carbonitrile derivative, bearing a strong electron-withdrawing cyano group, is a prime candidate for use as an acceptor building block in the synthesis of new exciplex systems or as a precursor for bipolar TADF emitters. The chlorine atom at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the creation of more complex D-A-D or D-A type molecular architectures. This scenario is ideal for R&D teams focused on discovering next-generation, high-efficiency OLED emitter materials.

Structure-Property Relationship Studies for SFX Materials

Given the scarcity of public data for this precise derivative, its procurement is of high strategic value for fundamental research aimed at building comprehensive structure-property relationships within the SFX material class. The compound's specific substitution pattern (2-chloro, 7-carbonitrile) provides a unique electronic profile that, when characterized alongside other halogenated or cyano-substituted SFX analogues (e.g., 2-carbonitrile-SFX, 7-bromo-2-carbonitrile-SFX), will contribute critical data to understand the additive and synergistic effects of different functional groups on thermal, optical, and electrochemical properties [3]. This scenario supports academic and industrial labs focused on computational modeling and materials discovery to refine design rules for future organic semiconductors.

Exploratory Use in Organic Electronics

The SFX core platform has demonstrated utility beyond OLEDs, including applications as a hole-transport material in perovskite solar cells (PSCs) [4]. The tunable energy levels and robust stability of SFX derivatives make them attractive candidates for a range of organic electronic applications. The unique electronic properties of the 2-chloro-7-carbonitrile derivative, particularly its inferred n-type character, warrant its evaluation as a potential interface modifier or electron-selective contact material in OPVs, organic photodetectors, or perovskite-based devices. This scenario is most relevant for cross-disciplinary materials research groups exploring new material solutions across different energy and electronic device platforms.

Application
Selection Property
Validation Focus
Electron-transport layer research
Lowered LUMO via cyano substitution
Electron injection efficiency measurement
Exciplex/TADF emitter synthesis
Cyano acceptor with chlorine handle
Exciplex PLQY and EL characterization
Structure-property relationship studies
Systematic SFX substitution profiling
Thermal, optical, electrochemical characterization
Exploratory organic electronics
SFX platform versatility
Device performance screening in OPVs/PSCs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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